molecular formula C3H5ClO2S B095794 3-Chlorothietane 1,1-dioxide CAS No. 15953-83-0

3-Chlorothietane 1,1-dioxide

Cat. No. B095794
CAS RN: 15953-83-0
M. Wt: 140.59 g/mol
InChI Key: MHGRPTSHTMXAKQ-UHFFFAOYSA-N
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Description

3-Chlorothietane 1,1-dioxide is a chemical compound that belongs to the family of thietane dioxides, which are characterized by a four-membered sulfur-containing ring with two oxygen atoms double-bonded to the sulfur atom. The presence of a chlorine substituent at the third position of the ring structure adds to the chemical complexity and reactivity of this compound .

Synthesis Analysis

The synthesis of 3-Chlorothietane 1,1-dioxide can be achieved through a series of chemical reactions starting from commercially available precursors. An example of such a synthesis route is the photochemical reaction of thietane 1,1-dioxide, which involves halogenation and oxidation steps to introduce the chlorine substituent and the dioxide functionality, respectively . Additionally, a new reagent, 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole, has been introduced for the synthesis of 3-substituted thietane 1,1-dioxides, which could potentially be applied to the synthesis of 3-Chlorothietane 1,1-dioxide .

Molecular Structure Analysis

The molecular structure of 3-Chlorothietane 1,1-dioxide has been studied using NMR spectroscopy and X-ray crystallography. These studies have revealed a slight puckering of the thietane ring and a preferred axial orientation of the substituents, including the chlorine atom . The internal rotational angles of the substituents have been calculated and compared with X-ray data, providing insight into the three-dimensional conformation of the molecule .

Chemical Reactions Analysis

3-Chlorothietane 1,1-dioxide can participate in various chemical reactions due to its reactive chlorine substituent and strained ring system. For instance, it can act as a diene in Diels-Alder reactions with different dienophiles, leading to the formation of various chloro- and fluoro-substituted aromatic compounds or cyclic chlorofluorodienes . The reactivity of the chlorine substituent also allows for further functionalization of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chlorothietane 1,1-dioxide are influenced by its molecular structure. The carbon-13 chemical shifts of the α- and β-carbon atoms have been correlated with the nature of the sulfur atom and the 3-substituent, revealing the 'four-membered ring sulfone effect' where the α-carbon is unusually deshielded and the β-carbon is unusually shielded . The coupling constants and chemical shifts obtained from NMR studies provide valuable information about the electronic environment of the molecule .

Scientific Research Applications

  • Organic Synthesis and Photochemical Reactions : 3-Chlorothietane 1,1-dioxide is used as an intermediate in organic syntheses, particularly in the production of thiete 1,1-dioxide. Its synthesis involves processes like dehydrohalogenation and chlorination, as well as oxidation and photochemical reactions (Sedergran & Dittmer, 2003).

  • Nuclear Magnetic Resonance (NMR) Analysis : The compound has been extensively studied using NMR spectroscopy. For instance, the NMR spectrum of 3-chlorothietane has been analyzed using computer techniques, providing insights into its structure and behavior (Keller, Lusebrink & Sederholm, 1966).

  • Polymer Chemistry : In polymer chemistry, 3-chlorothietane is used for homopolymerization, demonstrating a facile structural rearrangement under certain conditions. This results in copolymers with unique properties (Zussman & Tirrell, 1982).

  • Structural and Conformational Studies : Detailed structural and conformational studies of 3-chlorothietane 1,1-dioxide and related compounds have been conducted. This includes analysis of proton nuclear resonance spectra and X-ray investigations, providing insights into molecular structures and orientations (Cistaro et al., 1975).

  • Synthesis of Substituted Thietane 1,1-Dioxides : The compound is also used in the synthesis of various substituted thietane 1,1-dioxides, a process involving reactions with sodium alcoholates and phenolates (Klen, Khaliullin & Makarova, 2008).

  • Pharmaceutical Research : Some derivatives of 3-chlorothietane 1,1-dioxide have been synthesized and studied for their antidepressant activity, indicating its potential in pharmaceutical applications. Toxicological and pharmacokinetic properties of these derivatives were also predicted using computational methods (Klen et al., 2017).

properties

IUPAC Name

3-chlorothietane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2S/c4-3-1-7(5,6)2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGRPTSHTMXAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295431
Record name 3-Chloro-1lambda~6~-thietane-1,1-dione
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Molecular Weight

140.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorothietane 1,1-dioxide

CAS RN

15953-83-0
Record name 3-Chlorothietane 1,1-dioxide
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Record name 3-Chloro-1lambda~6~-thietane-1,1-dione
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Record name 3-chloro-1lambda6-thietane-1,1-dione
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Record name 3-Chlorothietane 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Chlorothietane 1,1-dioxide in the synthesis of 3-Chlorothiete 1,1-dioxide?

A1: The research paper describes 3-Chlorothietane 1,1-dioxide as an intermediate in the synthesis of 3-Chlorothiete 1,1-dioxide []. The process involves a dehydrohalogenation reaction where 3-Chlorothietane 1,1-dioxide is treated to eliminate hydrogen chloride (HCl), resulting in the formation of the desired product, 3-Chlorothiete 1,1-dioxide.

Q2: Can you provide more details about the dehydrohalogenation reaction used to synthesize 3-Chlorothiete 1,1-dioxide?

A2: While the specific reaction conditions are not fully elaborated in the provided abstract, the paper mentions that the synthesis involves using 3-Chlorothietane 1,1-dioxide (8.0 g, 0.057 mol) as a starting material []. It also lists "elimination, dehydrohalogenation" and "toluene" as keywords, suggesting that the reaction likely occurs in toluene as a solvent and involves the elimination of hydrogen chloride [].

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